molecular formula C12H8FNO3 B6387746 2-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid CAS No. 1261919-78-1

2-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6387746
CAS No.: 1261919-78-1
M. Wt: 233.19 g/mol
InChI Key: DXBQBCYETWLRFK-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the diazotization of substituted 2-aminopyridines followed by fluorination .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs scalable and efficient synthetic routes. The use of fluorinating agents like sodium fluoride (NaF) and potassium fluoride (KF) in combination with suitable catalysts can facilitate large-scale production. Additionally, continuous flow reactors and advanced purification techniques are utilized to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can result in modulation of enzymatic activities, receptor interactions, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the aromatic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-8-4-7(5-9(15)6-8)11-10(12(16)17)2-1-3-14-11/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBQBCYETWLRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=CC(=C2)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687235
Record name 2-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-78-1
Record name 2-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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